Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]- is a complex organic compound with the molecular formula C18H18N4O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Group: The pyrimidinyl group can be synthesized through the reaction of appropriate starting materials such as 2,4-dimethoxypyrimidine with suitable reagents.
Formation of the Pyridinyl Group: The pyridinyl group is synthesized separately, often through reactions involving pyridine derivatives.
Coupling Reaction: The pyrimidinyl and pyridinyl groups are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenol, 3,4-dimethoxy-: A simpler phenol derivative with two methoxy groups.
Phenol, 3,5-dimethoxy-: Another phenol derivative with methoxy groups at different positions.
Uniqueness
Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]- is unique due to the presence of both pyrimidinyl and pyridinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
875147-46-9 |
---|---|
Molecular Formula |
C18H18N4O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[[[5-(2,4-dimethoxypyrimidin-5-yl)pyridin-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C18H18N4O3/c1-24-17-16(11-21-18(22-17)25-2)13-7-14(10-19-9-13)20-8-12-4-3-5-15(23)6-12/h3-7,9-11,20,23H,8H2,1-2H3 |
InChI Key |
VJCKXZFEFHOXOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1C2=CC(=CN=C2)NCC3=CC(=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.